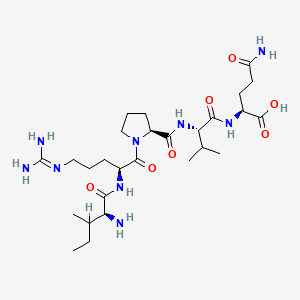
Isoleucyl-arginyl-prolyl-valyl-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C112 Peptide is a novel peptide.
Scientific Research Applications
Peptide Synthesis and Structure
- Valyl-valyl-prolyl-glutamine is a crucial sequence in elastins. Its synthesis using mixed anhydride solution chemistry and molecular structure in solution, including spectroscopy analyses such as CD, NMR, and FTIR, were investigated (Spezzacatena et al., 2005).
Metabolism in Muscle
- Muscle amino acid metabolism at rest and during exercise includes the metabolism of amino acids like isoleucine, valine, and glutamine, playing a role in the synthesis of other amino acids and affecting energy metabolism in muscles (Wagenmakers, 1998).
Peptide Release and Activation
- A study on plasma fibrin stabilizing factor revealed the isolation and characterization of a peptide with high proline content, which included isoleucine and valine, indicating a role in the activation process of the fibrin stabilizing factor (Mikuni et al., 1973).
Degradation Kinetics of Dipeptides
- Research on the degradation kinetics of glutamine dipeptides, including L-isoleucyl-L-glutamine, in aqueous solution provides insight into the stability and degradation patterns of these compounds (Arii et al., 1999).
Role in Enzyme Activity
- The specificity of nonactivated phosphorylase kinase was studied using a synthetic peptide analog of its phosphorylatable site, which included amino acids like isoleucine and valine, highlighting their significance in enzyme recognition (Viriya et al., 1979).
Interaction with Receptors
- Research into mutations in the gene encoding the beta 2-adrenergic receptor in asthmatic and normal subjects indicated the presence of amino acids like valine and isoleucine, which may be associated with receptor function (Reihsaus et al., 1993).
properties
CAS RN |
148162-36-1 |
|---|---|
Product Name |
Isoleucyl-arginyl-prolyl-valyl-glutamine |
Molecular Formula |
C27H49N9O7 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O7/c1-5-15(4)20(29)23(39)33-16(8-6-12-32-27(30)31)25(41)36-13-7-9-18(36)22(38)35-21(14(2)3)24(40)34-17(26(42)43)10-11-19(28)37/h14-18,20-21H,5-13,29H2,1-4H3,(H2,28,37)(H,33,39)(H,34,40)(H,35,38)(H,42,43)(H4,30,31,32)/t15?,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
JAFYOUPRYNYFED-ZKHIMWLXSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XRPVQ |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C112 peptide Ile-Arg-Pro-Val-Gln isoleucyl-arginyl-prolyl-valyl-glutamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



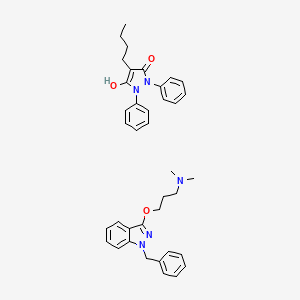
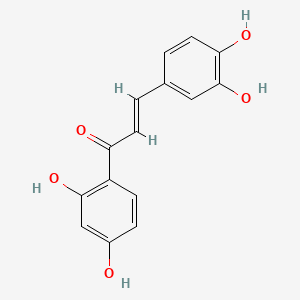
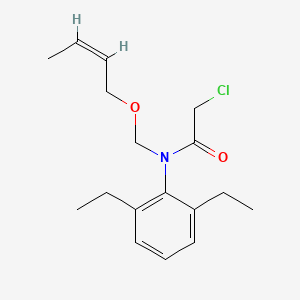
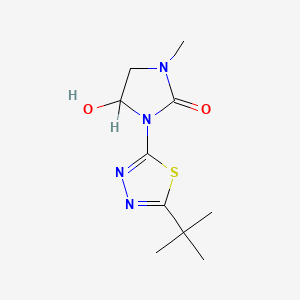
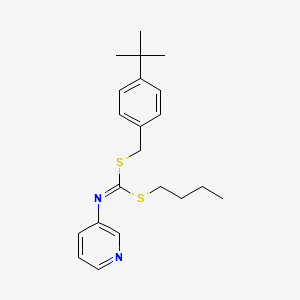
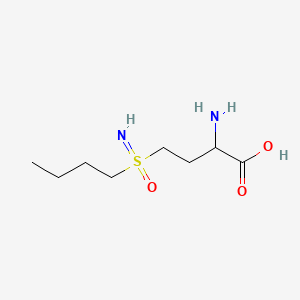
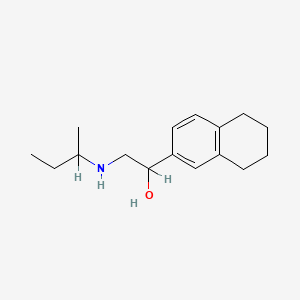
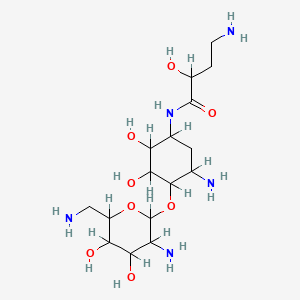
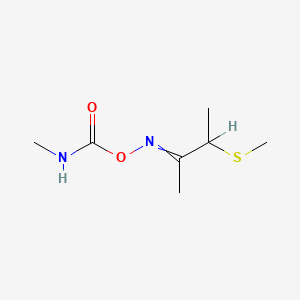
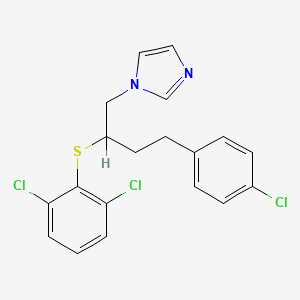
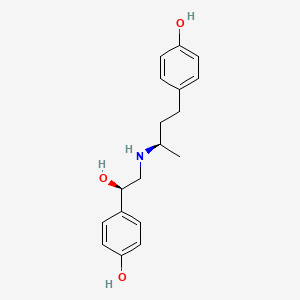
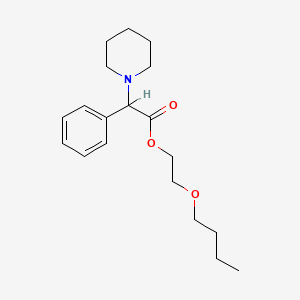
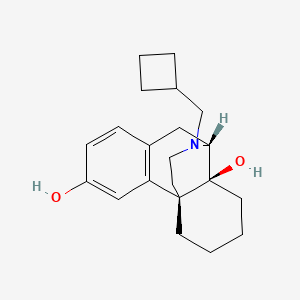
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)